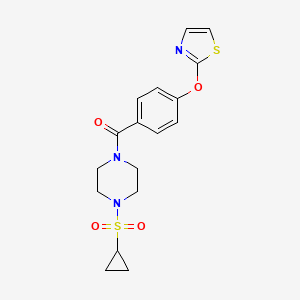
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone is a useful research compound. Its molecular formula is C17H19N3O4S2 and its molecular weight is 393.48. The purity is usually 95%.
BenchChem offers high-quality (4-(Cyclopropylsulfonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Cyclopropylsulfonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Behandlung von Brustkrebs
- Aktivierung von Caspasen: Verbindung 5e erhöht die Aktivität von CASPASE 3/7 und fördert so den programmierten Zelltod .
Antibakterielle Eigenschaften
- Neuartiges Antibakterielles Mittel: Die Verbindung zeigt antimikrobielle Aktivität. Ihre Synthese und Charakterisierung als effektives antimikrobielles Mittel machen sie zu einem potenziellen Kandidaten zur Bekämpfung bakterieller Infektionen .
Entwicklung von Antibiotika
- Norfloxacin-Analoga: Forscher haben Piperazin-4-yl-(Acetyl-thiazolidin-2,4-dion) Norfloxacin-Analoga entworfen und synthetisiert. Diese Verbindungen zeigen vielversprechende Ergebnisse als antimikrobielle Mittel und können möglicherweise Antibiotikaresistenz entgegenwirken .
Wirkmechanismus
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds have been found to bind to the colchicine binding site of tubulin , which could suggest a potential interaction with this protein. Tubulin is a key component of the cell’s cytoskeleton and is involved in cell division, making it a common target for anticancer drugs.
Biochemical Pathways
Compounds that interact with tubulin can affect cell division and growth, potentially leading to cell death . This could suggest that the compound may have effects on the cell cycle and apoptosis pathways.
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may have suitable drug-like properties
Result of Action
Similar compounds have been found to increase the phosphorylation of h2ax in mcf-7 cells , which is a marker of DNA damage and can lead to cell death. This suggests that the compound may have cytotoxic effects.
Eigenschaften
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-[4-(1,3-thiazol-2-yloxy)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S2/c21-16(13-1-3-14(4-2-13)24-17-18-7-12-25-17)19-8-10-20(11-9-19)26(22,23)15-5-6-15/h1-4,7,12,15H,5-6,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBKWTYECFIVST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
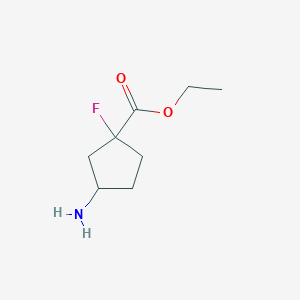
![2-Amino-2-[3-(5-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2362887.png)
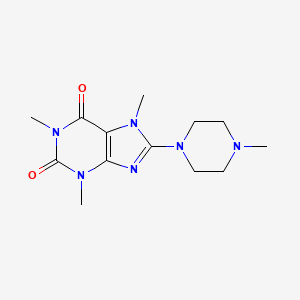

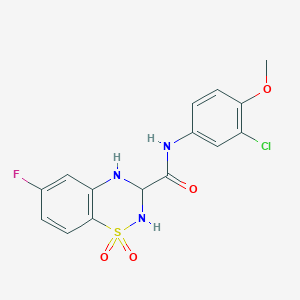
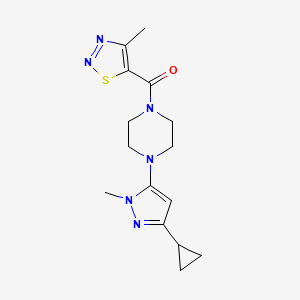
![N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2362895.png)
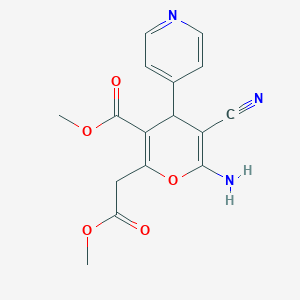
![3-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2362901.png)
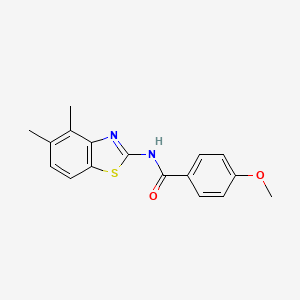
![2-[2-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid](/img/structure/B2362903.png)
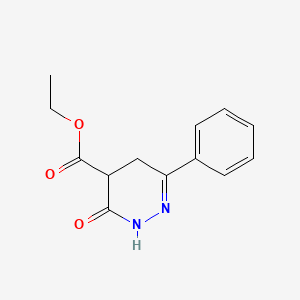
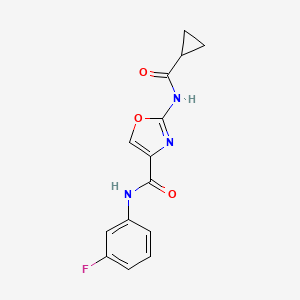
![2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B2362908.png)
